N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring:
- A benzo[d][1,3]dioxole moiety (a methylenedioxy-substituted benzene ring), which is associated with enhanced metabolic stability and bioavailability in medicinal chemistry .
- A thiazole heterocycle, a common pharmacophore in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions .
- A 4-fluorophenylamino group, which can influence electronic properties and receptor binding .
Synthesis: The compound is synthesized via reductive amination, as described for analogues in . For instance, SW-C165 (a related benzodioxole-containing compound) was prepared by reacting intermediates with aldehydes (e.g., 2-bromobenzaldehyde) in tetrahydrofuran (THF) using sodium triacetoxyborohydride as a reducing agent .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S2/c22-14-2-4-15(5-3-14)24-20(27)11-31-21-25-16(10-30-21)8-19(26)23-9-13-1-6-17-18(7-13)29-12-28-17/h1-7,10H,8-9,11-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKSMKTULJTKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity through interactions with various enzymes and receptors.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Fluorophenyl group : This substitution can influence the compound's pharmacological profile.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 389.44 g/mol.
Enzyme Interaction
The benzo[d][1,3]dioxole moiety is hypothesized to interact with specific enzymes involved in metabolic pathways. This interaction may lead to inhibition or modulation of enzyme activity, affecting cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in solid tumors by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Antimicrobial Properties
The thiazole component is known for its antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
Case Studies and Experimental Results
-
Anticancer Activity :
Compound Cell Line IC50 (μM) Thiazole Derivative A MDA-MB 231 8 Thiazole Derivative B HCT116 6 -
Antimicrobial Activity :
Compound Bacterial Strain IC50 (μg/mL) Thiazole Derivative C S. aureus 0.012 Thiazole Derivative D E. coli 0.015
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Benzodioxole Derivatives : The presence of the benzodioxole group (as in the target compound and SW-C165 ) is linked to improved metabolic resistance compared to simpler aromatic systems .
- Thiazole vs. Thiadiazole : Replacing the thiazole core with a thiadiazole (e.g., compound 4a ) introduces additional nitrogen atoms, which may enhance binding to enzymatic targets like acetylcholinesterase .
- Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenylamino group in the target compound likely improves lipophilicity and membrane permeability compared to non-fluorinated analogues (e.g., N-(4-Phenyl-2-thiazolyl)acetamide) .
Spectral Characterization
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in the target compound’s IR spectrum (inferred from ) confirm the thione tautomer, a feature critical for stability .
- NMR Analysis : The ¹H-NMR of analogues like SW-C165 shows distinct benzodioxole methylene protons at δ 4.8–5.2 ppm, consistent with the target compound’s expected spectral profile .
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The synthesis of N-(benzo[d]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves a multi-step approach, typically divided into three key segments:
- Construction of the thiazole ring
- Functionalization of the thiazole core with a thioether linkage
- Coupling of the benzo[d]dioxole and 4-fluorophenylacetamide groups
Retrosynthetically, the compound can be deconstructed into two primary intermediates:
- Intermediate A : 2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazole-4-acetic acid
- Intermediate B : Benzo[d]dioxol-5-ylmethanamine
The convergent synthesis involves coupling these intermediates via amide bond formation.
Stepwise Synthesis and Reaction Optimization
Synthesis of Intermediate A: Thiazole-Thioether Assembly
The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the reaction of α-bromoacetophenone derivatives with thiourea. For example:
Formation of thiazole-4-acetic acid :
A solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 equiv) and thiourea (2.0 equiv) in ethanol is refluxed at 80°C for 24 hours under nitrogen. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (25% THF/hexanes), yielding 41% of the thiazole intermediate.Thioether linkage introduction :
The thiazole-4-acetic acid is reacted with 2-mercaptoacetamide in the presence of NaH (1.5 equiv) in tetrahydrofuran (THF). After 1 hour, 4-fluorophenyl isocyanate (1.2 equiv) is added, and the mixture is stirred for 12 hours at room temperature. The product is isolated via extraction (EtOAc) and chromatography (20% EtOAc/hexanes), achieving a 67% yield.
Table 1: Optimization of Thiazole-Thioether Synthesis
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Ethanol, 80°C, 24h, N₂ | 41% | Longer reaction times improve crystallinity |
| 2 | NaH, THF, rt, 12h | 67% | Excess NaH minimizes disulfide byproducts |
Synthesis of Intermediate B: Benzo[d]dioxol-5-ylmethanamine
Benzo[d]dioxol-5-ylmethanamine is prepared via reductive amination of piperonal (benzo[d]dioxole-5-carbaldehyde):
- Piperonal (1.0 equiv) is reacted with ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.2 equiv) in methanol at 50°C for 6 hours.
- The crude product is purified via acid-base extraction (HCl/NaOH) and recrystallized from ethanol, yielding 85% of the amine.
Final Coupling: Amide Bond Formation
Intermediates A and B are coupled using standard amide coupling reagents:
- Activation of carboxylic acid :
Intermediate A (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours, forming the acyl chloride. - Nucleophilic attack :
Intermediate B (1.2 equiv) and triethylamine (3.0 equiv) are added, and the reaction is stirred at room temperature for 6 hours. The product is isolated via filtration and washed with cold DCM, yielding 78% of the target compound.
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Thionyl chloride | DCM | 6 | 78% | 98.5% |
| EDCI/HOBt | DMF | 12 | 65% | 97.2% |
Characterization and Analytical Validation
The final product is characterized using:
Challenges and Alternative Pathways
Competing Side Reactions
Microwave-Assisted Synthesis
Recent advancements demonstrate that microwave irradiation (100°C, 30 min) reduces reaction times for thiazole formation, improving yields to 55%.
Q & A
Basic Research Questions
Q. What are the core structural features of this compound, and how do they influence its potential bioactivity?
- Methodological Answer: The compound integrates a benzo[d][1,3]dioxole group (implicated in enhancing metabolic stability and bioavailability), a thiazole ring (common in kinase inhibitors and antimicrobial agents), and a 4-fluorophenylacetamide moiety (linked to receptor-binding affinity). These features suggest interactions with enzymes or receptors via hydrogen bonding (thiazole sulfur), π-π stacking (aromatic rings), and hydrophobic interactions. Structural analogs with similar motifs exhibit anti-inflammatory, anticancer, or antimicrobial activities .
Q. What are standard synthetic routes for this compound?
- Methodological Answer: Synthesis typically involves:
- Step 1: Coupling a benzo[d][1,3]dioxole derivative (e.g., 5-bromomethylbenzodioxole) with a thioether-forming reagent (e.g., 2-mercaptothiazole) under basic conditions (e.g., NaH in DMF).
- Step 2: Introducing the 4-fluorophenylacetamide group via amide bond formation using chloroacetyl chloride and 4-fluoroaniline in the presence of triethylamine .
- Key Techniques: Reaction progress monitored via TLC, with purification by column chromatography and characterization via H/C NMR and HRMS .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer:
| Technique | Application |
|---|---|
| H/C NMR | Confirm regiochemistry of thiazole and acetamide groups |
| HRMS | Verify molecular weight and isotopic patterns |
| HPLC | Assess purity (>95% required for biological assays) |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretch at ~1650 cm) |
- Reference: .
Advanced Research Questions
Q. How can conflicting reports on synthesis yields be resolved?
- Methodological Answer: Discrepancies in yields (e.g., 40–75% in thioether formation) often stem from solvent choice (polar aprotic vs. non-polar) or catalyst optimization. For example:
| Condition | Yield | Source |
|---|---|---|
| DMF, NaH, 60°C | 72% | |
| DCM, EtN, RT | 48% |
- Recommendation: Screen solvents (DMF > DCM) and bases (NaH > EtN) to improve nucleophilicity of thiol intermediates .
Q. How to address contradictory bioactivity data in similar analogs?
- Methodological Answer: For example, analogs with a 4-fluorophenyl group show IC variability (2–50 µM) in kinase inhibition assays. Strategies include:
- Meta-analysis: Compare substituent effects (e.g., electron-withdrawing F vs. CH) on target binding.
- Structural Modeling: Use molecular docking to identify steric clashes or electrostatic mismatches in active sites.
- Reference: (similar compounds with resolved SAR).
Q. What strategies optimize stability under physiological conditions?
- Methodological Answer: The acetamide group is prone to hydrolysis at pH > 7.5. Solutions:
- Prodrug Design: Replace acetamide with ester or carbamate derivatives.
- Formulation: Use cyclodextrin-based encapsulation to shield labile groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
